Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8-6-14-8)12-10(13)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANBMDEHAYTRY-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CO1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H]1CO1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide under basic conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of the epoxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications.
Tert-butyl N-(benzyloxy)carbamate: Another carbamate derivative with different substituents, used in organic synthesis.
Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: A structurally related compound with additional functional groups.
Uniqueness
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications. The presence of the epoxide ring and the tert-butyl carbamate moiety provides a versatile platform for chemical modifications and biological interactions.
Biological Activity
Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 2098497-02-8
- Molecular Formula : C16H23NO3
- Molecular Weight : 277.36 g/mol
- LogP : 3.3022
- Polar Surface Area (PSA) : 50.86 Ų
Structural Representation
The structure of this compound can be represented as follows:
This compound exhibits its biological activity primarily through its interaction with specific biological targets, including enzymes and receptors. The oxirane (epoxide) moiety is known for its reactivity, allowing it to participate in various biochemical pathways.
Antiviral Activity
Recent studies have indicated that carbamate derivatives, including this compound, may possess antiviral properties. Research has shown that compounds with similar structures can inhibit viral replication by interfering with viral enzymes.
Cytotoxicity Studies
Cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Induction of apoptosis |
| MCF7 | 22.3 | Cell cycle arrest |
| A549 | 12.7 | Inhibition of DNA synthesis |
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry assessed the antiviral activity of several carbamate derivatives against influenza virus. This compound demonstrated significant inhibition of viral replication at low micromolar concentrations, indicating its potential as a lead compound for antiviral drug development.
Study 2: Cytotoxicity in Cancer Cells
In another research article, the cytotoxic effects of this compound were evaluated on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, providing insights into its mechanism as a potential anticancer agent.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate, and how can stereochemical purity be ensured?
The synthesis of this carbamate involves stereoselective epoxidation and carbamate protection. A common approach utilizes Sharpless asymmetric epoxidation to establish the (2R)-oxirane configuration, followed by coupling with tert-butyl carbamate under Mitsunobu conditions to retain stereochemistry . To ensure stereochemical purity:
- Use chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) to verify enantiomeric excess (>99%) .
- Monitor reaction intermediates via -NMR for diagnostic signals (e.g., tert-butyl protons at δ 1.4 ppm and oxirane protons as doublets of doublets at δ 3.1–3.3 ppm) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogous carbamates with epoxide functionalities require stringent precautions:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity category 4 under GHS) .
- Ventilation: Use fume hoods to mitigate inhalation risks; epoxides are known respiratory irritants .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can the purity of this compound be validated?
Purity assessment typically combines:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5% area) .
- Mass Spectrometry: High-resolution MS (e.g., Q-TOF) to confirm molecular ion [M+H] at m/z 258.170 (calculated for CHNO) .
- Elemental Analysis: Acceptable C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What computational tools are effective for predicting the genotoxic potential of impurities in this carbamate?
Impurities like residual epoxides or hydrazines are flagged using:
- DEREK Nexus: Predicts structural alerts for mutagenicity (e.g., epoxide rings as Michael acceptors) .
- LHASA Ltd. Software: Validates predictions against databases like Tox21, highlighting risks of chromosomal damage .
- In Silico ADMET: Tools like ADMET Predictor® assess bioavailability and toxicity thresholds (e.g., LD < 50 mg/kg in rodents for epoxides) .
Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its stability?
X-ray crystallography reveals intermolecular interactions critical for stability:
- Graph Set Analysis: Identifies motifs like (graph set ) between carbamate NH and oxirane oxygen, stabilizing the lattice .
- Thermogravimetric Analysis (TGA): Correlates hydrogen-bond density with decomposition temperatures (e.g., >200°C for tightly packed crystals) .
- SHELX Refinement: SHELXL optimizes H-bond parameters (e.g., d) to model stability .
Q. What methodologies resolve contradictions in reactivity data between tert-butyl carbamates and analogous esters?
Discrepancies arise from steric effects and electronic differences:
- Kinetic Studies: Compare hydrolysis rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions. Carbamates show 10× slower hydrolysis than esters due to tert-butyl shielding .
- DFT Calculations: Analyze transition states (e.g., B3LYP/6-31G*) to quantify steric hindrance (ΔG > 25 kcal/mol for carbamates) .
- Isothermal Titration Calorimetry (ITC): Measures binding entropy/enthalpy to explain solvent-dependent reactivity .
Q. How does the stereochemistry of the oxirane ring influence biological activity in related compounds?
The (2R)-oxirane configuration enhances target engagement in enzyme inhibitors:
- Enzymatic Assays: IC values for (2R)-epoxide derivatives are 10–100× lower than (2S)-isomers against proteases .
- Molecular Docking: Glide SP scoring in Schrödinger Suite shows stronger H-bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Pharmacokinetics: (2R)-isomers exhibit longer plasma half-lives (t > 6 hrs) due to reduced epoxide hydrolase metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
